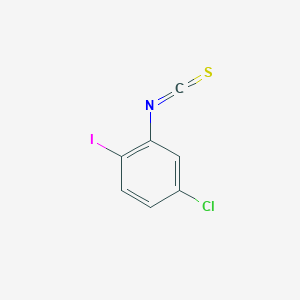![molecular formula C11H12F3N B13683257 1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
1-[4-(Trifluoromethyl)benzyl]azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Trifluoromethyl)benzyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to this compound, making it of significant interest in various fields of research and industry .
准备方法
The synthesis of 1-[4-(Trifluoromethyl)benzyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzyl chloride and azetidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity
化学反应分析
1-[4-(Trifluoromethyl)benzyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
科学研究应用
1-[4-(Trifluoromethyl)benzyl]azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
1-[4-(Trifluoromethyl)benzyl]azetidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-benzyl-2-(trifluoromethyl)azetidine and 1-[4-(trifluoromethyl)benzoyl]azetidine share structural similarities.
Uniqueness: The presence of the trifluoromethyl group in this compound imparts distinct electronic and steric properties, making it more reactive and versatile in various chemical reactions .
属性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
1-[[4-(trifluoromethyl)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-4-2-9(3-5-10)8-15-6-1-7-15/h2-5H,1,6-8H2 |
InChI 键 |
XOFFDKMZIWZADS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





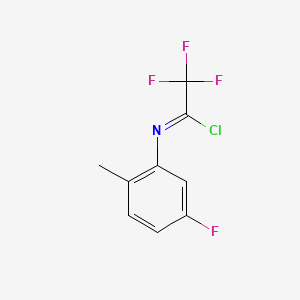
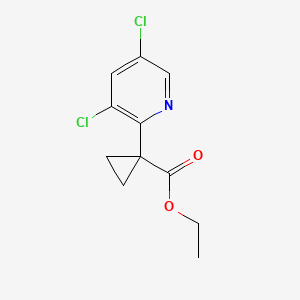
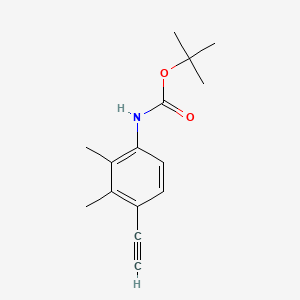
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
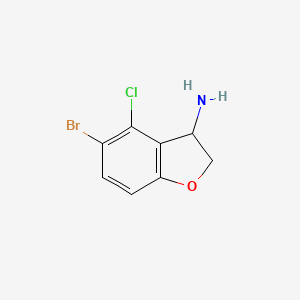
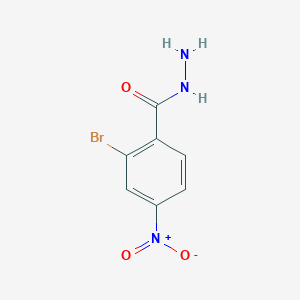

![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)
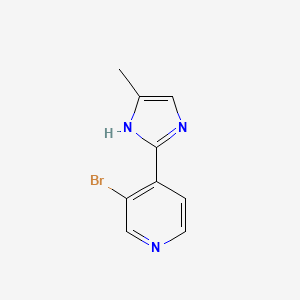
![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
